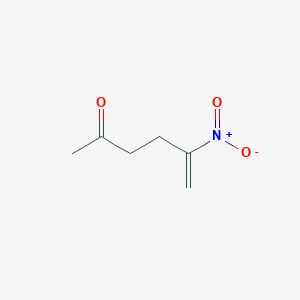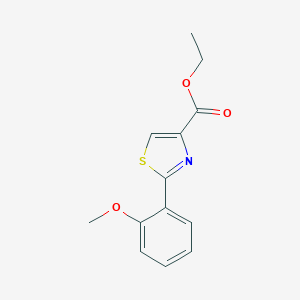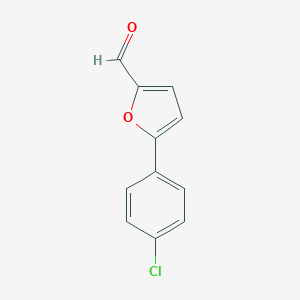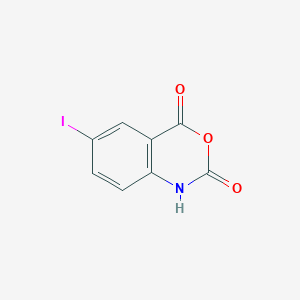
Inhibiteur EGFR/ErbB-2
Vue d'ensemble
Description
The epidermal growth factor receptor (EGFR) and ErbB-2 inhibitors are a class of compounds that target specific receptor tyrosine kinases involved in cell signaling pathways. These receptors play a crucial role in the regulation of cell growth, survival, and differentiation. Overexpression or mutation of these receptors is often associated with various types of cancers, making them significant targets for cancer therapy .
Applications De Recherche Scientifique
EGFR and ErbB-2 inhibitors have a wide range of scientific research applications:
Chemistry: These inhibitors are used as tools to study the structure and function of receptor tyrosine kinases.
Biology: They help in understanding cell signaling pathways and their role in cell growth and differentiation.
Medicine: These compounds are crucial in the development of targeted cancer therapies. .
Industry: In the pharmaceutical industry, these inhibitors are essential for the development of new anticancer drugs
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of EGFR and ErbB-2 inhibitors typically involves the construction of complex heterocyclic structures. Common synthetic routes include the use of quinazoline and pyrido-pyrimidine scaffolds. The reaction conditions often involve the use of strong bases, high temperatures, and specific catalysts to facilitate the formation of these heterocyclic compounds .
Industrial Production Methods
Industrial production of these inhibitors involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes multiple purification steps such as crystallization and chromatography to isolate the desired product .
Analyse Des Réactions Chimiques
Types of Reactions
EGFR and ErbB-2 inhibitors undergo various chemical reactions, including:
Oxidation: These compounds can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert nitro groups to amines.
Substitution: Halogen atoms in the inhibitors can be substituted with other functional groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and palladium on carbon are frequently used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride and potassium carbonate
Major Products
The major products formed from these reactions include various derivatives of the original inhibitors, which can have different biological activities and properties .
Mécanisme D'action
EGFR and ErbB-2 inhibitors exert their effects by binding to the tyrosine kinase domain of the receptors, thereby inhibiting their kinase activity. This inhibition prevents the phosphorylation of downstream signaling proteins, ultimately leading to the suppression of cell proliferation and induction of apoptosis. The molecular targets include the ATP-binding site of the kinase domain, and the pathways involved are primarily the PI3K/AKT and RAS/RAF/MEK/ERK signaling pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
Gefitinib: A selective EGFR inhibitor.
Lapatinib: A dual EGFR and ErbB-2 inhibitor.
Osimertinib: An irreversible EGFR inhibitor.
Afatinib: An irreversible inhibitor of EGFR, ErbB-2, and ErbB-4
Uniqueness
EGFR and ErbB-2 inhibitors are unique in their ability to target multiple receptor tyrosine kinases simultaneously, providing a broader spectrum of activity against various cancer types. This dual inhibition can overcome resistance mechanisms that often develop with selective inhibitors .
Propriétés
IUPAC Name |
6,7-dimethoxy-N-(4-phenylmethoxyphenyl)quinazolin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O3/c1-27-21-12-19-20(13-22(21)28-2)24-15-25-23(19)26-17-8-10-18(11-9-17)29-14-16-6-4-3-5-7-16/h3-13,15H,14H2,1-2H3,(H,24,25,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNOKYISWMVFYFA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC=C(C=C3)OCC4=CC=CC=C4)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40431718 | |
| Record name | EGFR/ErbB-2 Inhibitor | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40431718 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
387.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
179248-61-4 | |
| Record name | EGFR/ErbB-2 Inhibitor | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40431718 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![Thieno[3,2-b]thiophene](/img/structure/B52689.png)






![2,5-Bis(trimethylstannyl)thieno[3,2-b]thiophene](/img/structure/B52699.png)
